
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one, also known as Dibutylone, is a chemical compound that belongs to the cathinone class of drugs. It is a synthetic stimulant that has gained popularity among recreational drug users due to its effects that are similar to those of MDMA and cocaine. However,
作用機序
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the brain, which results in the stimulant effects of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one. The exact mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one is not fully understood, but it is believed to involve the binding of the drug to the transporters that are responsible for the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction. It also causes the release of serotonin, norepinephrine, and dopamine in the brain, leading to the stimulant effects of the drug.
実験室実験の利点と制限
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable and has a long shelf life. It has also been found to have a high affinity for the transporters that are responsible for the reuptake of serotonin, norepinephrine, and dopamine, making it an effective tool for studying the effects of these neurotransmitters on the central nervous system.
However, there are also some limitations to the use of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one in lab experiments. It is a relatively new drug, and there is limited information available on its effects and mechanisms of action. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are a number of future directions for research on 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one. One area of interest is the development of new drugs that are based on the structure of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one, but with improved pharmacological properties. Another area of interest is the study of the long-term effects of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one use, including its potential for addiction and neurotoxicity. Additionally, research on the potential therapeutic uses of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one, such as in the treatment of depression or other psychiatric disorders, could be explored.
合成法
The synthesis method of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one involves the reaction of 2-amino-1-(2-methylpiperidin-1-yl)propan-1-one with 3,5-dimethyl-4-(p-tolyl)-1,2-oxazole in the presence of a suitable solvent and a reducing agent. The resulting product is then purified through recrystallization.
科学的研究の応用
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased levels of these neurotransmitters in the brain, leading to the stimulant effects of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one.
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-9-7-5-6-8-16(9)14(17)10(2)13-11(3)15-18-12(13)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFSNGIRRZKGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
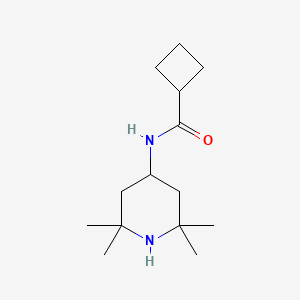
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

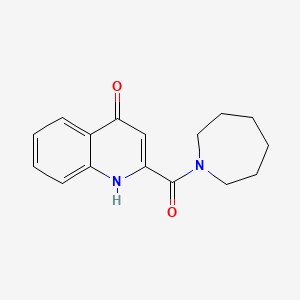
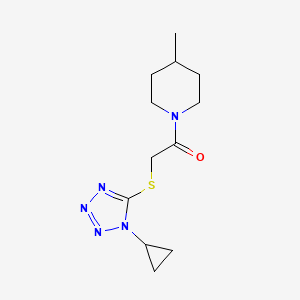
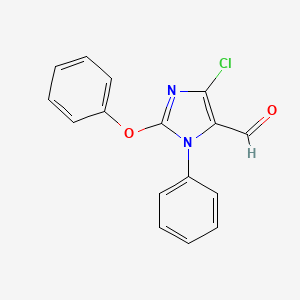
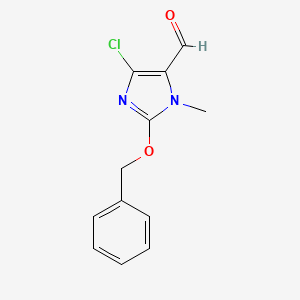
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
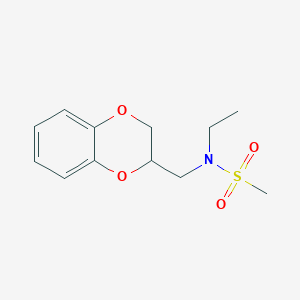
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
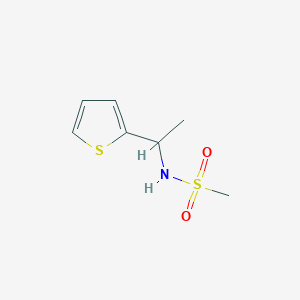
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)